molecular formula C18H23N3O B12754052 6-Methylergoline-8-beta-propionamide CAS No. 85352-48-3

6-Methylergoline-8-beta-propionamide

货号: B12754052
CAS 编号: 85352-48-3
分子量: 297.4 g/mol
InChI 键: OUJCZXKRLGXYRN-YTXUZFAGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methylergoline-8-beta-propionamide is a synthetic ergoline derivative supplied for scientific research. With the molecular formula C₁₈H₂₃N₃O and a molecular weight of 297.4 g/mol, this compound is characterized by a methyl group at the 6-position of the ergoline scaffold and a beta-oriented propionamide substituent at the 8-position . Its IUPAC name is 3-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]propanamide, with the chiral SMILES string CN1C C@@H CCC(=O)N . The primary research value of this compound lies in its role as a serotonin antagonist, specifically in studies investigating vascular 5HT2 receptor activity . Structure-activity relationship (SAR) studies on a series of (8β)-6-methylergoline amide derivatives have demonstrated that modifications on the ergoline core, such as the introduction of specific N1-substituents, can significantly influence binding affinity to these receptors, providing crucial insights for medicinal chemistry and pharmacology . The mechanism of action involves interaction with serotonin receptors, leading to the modulation of neurotransmitter release and vascular smooth muscle contraction . This product is intended for in vitro research applications only. It is not approved for human or veterinary diagnostics or therapeutics. Researchers can leverage this compound in various biochemical and pharmacological assays, including receptor binding studies and the exploration of serotonergic pathways.

属性

CAS 编号

85352-48-3

分子式

C18H23N3O

分子量

297.4 g/mol

IUPAC 名称

3-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]propanamide

InChI

InChI=1S/C18H23N3O/c1-21-10-11(5-6-17(19)22)7-14-13-3-2-4-15-18(13)12(9-20-15)8-16(14)21/h2-4,9,11,14,16,20H,5-8,10H2,1H3,(H2,19,22)/t11-,14?,16-/m1/s1

InChI 键

OUJCZXKRLGXYRN-YTXUZFAGSA-N

手性 SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CCC(=O)N

规范 SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CCC(=O)N

产品来源

United States

准备方法

6-甲基麦角碱-8-β-丙酰胺的合成通常涉及麦角碱的 N-6 位的选择性甲基化。反应条件通常需要特定的试剂和催化剂才能获得所需的产物。 工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .

化学反应分析

6-甲基麦角碱-8-β-丙酰胺经历各种化学反应,包括:

    氧化: 此反应可以使用氧化剂如高锰酸钾或过氧化氢进行。

    还原: 常用的还原剂如氢化铝锂可用于还原化合物中的特定官能团。

    取代: 亲核取代反应可以发生,其中亲核试剂取代分子内的特定原子或基团。

这些反应形成的主要产物取决于所用试剂和条件 .

科学研究应用

Pharmacological Applications

6-Methylergoline-8-beta-propionamide exhibits potential therapeutic properties, particularly in the treatment of neurological disorders. Its structural similarity to other ergoline derivatives suggests that it may interact with various neurotransmitter systems.

Neuroprotective Effects

Research indicates that compounds similar to this compound can provide neuroprotective benefits. For instance, studies have shown that certain ergoline derivatives can inhibit oxidative stress and apoptosis in neuronal cells, which is critical in conditions like Alzheimer's disease and other neurodegenerative disorders. The modulation of reactive oxygen species (ROS) levels is a key mechanism through which these compounds exert their protective effects .

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in managing Alzheimer's disease symptoms by increasing acetylcholine levels in the brain. Some studies have explored the synthesis of derivatives that include this compound as a potential cholinesterase inhibitor, enhancing cognitive function by preventing the breakdown of this important neurotransmitter .

Ocular Disorders Treatment

A notable application for this compound lies in treating ocular disorders. Research has indicated that compounds within this class may modulate retinal degeneration processes, potentially offering therapeutic avenues for conditions associated with light-induced damage to retinal cells. The modulation of photoreceptor cell death through oxidative stress pathways has been a focal point of investigation .

Cognitive Enhancement

In a study focusing on Alzheimer's disease, novel compounds designed with structural motifs similar to this compound demonstrated significant inhibition of amyloid-beta aggregation and cholinesterase activity. These findings suggest that such compounds could be developed into multifunctional agents targeting multiple pathways involved in Alzheimer's pathology, thereby improving therapeutic strategies .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application Mechanism Outcome References
NeuroprotectionInhibition of oxidative stressReduced neuronal apoptosis
Cholinesterase inhibitionIncreased acetylcholine levelsImproved cognitive function
Treatment of ocular disordersModulation of retinal degenerationPotential therapeutic effects on vision

作用机制

6-甲基麦角碱-8-β-丙酰胺的作用机制涉及它与特定分子靶标的相互作用,例如血清素受体。 这种相互作用会导致各种生理效应,包括神经递质释放的调节和血管平滑肌收缩 .

相似化合物的比较

Comparison with Structurally Similar Ergoline Derivatives

Structural and Functional Group Differences

The compound is compared to 6-(2-Propenyl)-ergoline-8-carboxylic acid (CAS: 72821-79-5), a related ergoline derivative with distinct substituents:

Table 2: Structural Comparison

Property This compound 6-(2-Propenyl)-ergoline-8-carboxylic acid
Molecular Formula C₁₈H₂₃N₃O C₁₉H₂₂N₂O₂
Position 6 Substituent Methyl Allyl (2-propenyl)
Position 8 Group Propionamide (-CONH₂) Carboxylic acid ester (-COOCH₃)
Molecular Weight 297.4 g/mol 310.4 g/mol
Key Applications Not explicitly stated (structural analysis only) Pharmaceutical intermediate
Key Observations:

Substituent Effects: The methyl group at position 6 in the target compound likely enhances metabolic stability compared to the allyl group in the analog, which may introduce reactivity due to its unsaturated bond .

Pharmacokinetic Implications :

  • The allyl group in 6-(2-Propenyl)-ergoline-8-carboxylic acid may increase lipophilicity, favoring blood-brain barrier penetration but risking cytochrome P450-mediated metabolism.
  • The propionamide group in the target compound could enhance renal clearance due to its polar nature .

Analytical and Spectrometric Behavior

This gap complicates direct analytical comparisons. However, the target compound’s [M+H]+ CCS (170.6 Ų) suggests a compact conformation compared to bulkier ergoline derivatives .

常见问题

Basic Research Questions

Q. What frameworks are recommended for formulating research questions on 6-Methylergoline-8-beta-propionamide?

  • Methodological Answer : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) frameworks to ensure rigor. For example:

  • FINER: Assess feasibility of synthesizing novel analogs under ethical guidelines.
  • PICOT: "In in vitro models (P), how does this compound (I) compare to ergotamine (C) in modulating serotonin receptor binding (O) over 24-hour exposure (T)?" .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize HPLC (high-precision purity analysis), LC-MS (mass confirmation), and NMR (structural elucidation). Ensure metric system compliance (e.g., ppm for NMR shifts) and report numerical precision aligned with instrument specifications (e.g., ±0.01 mg/mL for HPLC) .
  • Table 1 : Comparison of Analytical Techniques

TechniquePurposePrecisionLimitations
HPLCPurity analysis±0.01 mg/mLRequires reference standards
LC-MSMass confirmation0.1 Da resolutionLimited structural detail
NMRStereochemical analysis±0.1 ppmHigh sample purity required

Q. How can researchers ensure comprehensive literature reviews for this compound?

  • Methodological Answer :

  • Search ≥2 databases (e.g., PubMed, Scopus) with controlled vocabulary (MeSH terms: "ergoline derivatives," "serotonin receptors").
  • Supplement with backward/forward citation tracking and gray literature (e.g., conference abstracts).
  • Use a dual-reviewer system for data extraction to resolve discrepancies via consensus or third-party arbitration .

Advanced Research Questions

Q. How can contradictions in reported receptor binding affinities of this compound be resolved?

  • Methodological Answer :

  • Conduct a prospective meta-analysis (PMA) to harmonize protocols across studies (e.g., standardized radioligand assays).
  • Apply statistical models (e.g., random-effects models) to account for heterogeneity. Convert incompatible data (e.g., IC₅₀ to Ki values) using validated equations .
  • Contact original authors for missing data (e.g., raw binding curves) to recalculate metrics .

Q. What methodological challenges arise in synthesizing high-purity this compound?

  • Methodological Answer :

  • Challenge 1 : Stereochemical instability during propionamide substitution.
  • Solution : Use chiral HPLC with polar organic mobile phases (e.g., ethanol/ACN) to isolate enantiomers .
  • Challenge 2 : Byproduct formation under acidic conditions.
  • Solution : Optimize reaction pH (5.5–6.0) and monitor via real-time LC-MS .

Q. How can researchers design studies to explore off-target effects of this compound?

  • Methodological Answer :

  • Step 1 : Use PEO framework (Population: neuronal cell lines; Exposure: 10–100 nM compound; Outcome: transcriptomic changes).
  • Step 2 : Apply high-content screening (e.g., RNA-seq) with triplicate biological replicates to control for batch effects.
  • Step 3 : Validate hits using in silico docking (e.g., AutoDock Vina) and ex vivo electrophysiology .

Data Contradiction and Validation

Q. What strategies mitigate validity threats in pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Threat 1 : Interindividual metabolic variability.
  • Solution : Stratify cohorts by CYP450 genotypes (e.g., CYP3A4*1/*22) .
  • Threat 2 : Matrix effects in plasma quantification.
  • Solution : Use isotope-labeled internal standards (e.g., d₃-6-Methylergoline) .

Q. How should researchers address ethical concerns in animal studies involving this compound?

  • Methodological Answer :

  • Adhere to ARRIVE guidelines for experimental design (e.g., sample size justification via power analysis).
  • Implement blinding during behavioral assessments and histopathology analysis to reduce bias .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。